molecular formula C13H13N3O3 B1408881 Ethyl 8-cyano-7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1704066-60-3

Ethyl 8-cyano-7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B1408881
CAS No.: 1704066-60-3
M. Wt: 259.26 g/mol
InChI Key: PEOFODVJAKPPCP-UHFFFAOYSA-N
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Description

Ethyl 8-cyano-7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound with the molecular formula C₁₃H₁₃N₃O₃ and CAS number 1704066-60-3 . Its structure features a methoxy group at position 7, a cyano substituent at position 8, and a methyl group at position 2 on the imidazo[1,2-a]pyridine core, with an ethyl ester at position 2. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

ethyl 8-cyano-7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-4-19-13(17)11-8(2)15-12-9(7-14)10(18-3)5-6-16(11)12/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOFODVJAKPPCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CC(=C2C#N)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-cyano-7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and functionalization steps. One common method involves the use of a multicomponent reaction, where 2-aminopyridine, an aldehyde, and an isocyanide are reacted together in the presence of a catalyst to form the imidazo[1,2-a]pyridine core . The cyano and methoxy groups can be introduced through subsequent functionalization reactions, such as nucleophilic substitution or metal-catalyzed coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize readily available starting materials and efficient catalytic systems to ensure high yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also becoming increasingly important in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-cyano-7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles (e.g., halides, amines, organometallic reagents). Reaction conditions typically involve the use of solvents such as dichloromethane, ethanol, or acetonitrile, and may require heating or cooling to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl group, while reduction of the cyano group can produce an amine. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups .

Scientific Research Applications

Ethyl 8-cyano-7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate has numerous applications in scientific research, including:

    Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules and materials.

    Biology: In biological research, the compound is used as a probe to study enzyme activity, protein-ligand interactions, and cellular signaling pathways.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs for the treatment of cancer, infectious diseases, and neurological disorders.

    Industry: In industrial applications, the compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

Comparison with Similar Compounds

Halogen-Substituted Derivatives

  • Ethyl 8-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate (A286573): Molecular formula: C₁₁H₁₁ClN₂O₂ Key difference: Replaces the cyano and methoxy groups with a chlorine atom at position 6.
  • Ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (CAS 1254309-85-7) :

    • Features a bromo and trifluoromethyl group, enhancing lipophilicity (XLogP3: ~2.7) and steric bulk compared to the target compound .

Cyano-Containing Analogues

  • Ethyl 8-chloro-7-cyanoimidazo[1,2-a]pyridine-2-carboxylate (10): Molecular formula: C₁₁H₈ClN₃O₂ Key difference: Retains the cyano group at position 7 but lacks the methoxy substituent. Synthesis: Prepared via microwave-assisted cyanation (63% yield) using CuCN in DMF . Spectral The cyano group at position 7 causes a downfield shift in ¹³C-NMR (δ ~114.0 ppm for C-7) compared to methoxy-substituted derivatives .

Methoxy and Ester Variations

  • Ethyl 2-((4-bromophenylthio)methyl)-8-cyano-7-methoxyimidazo[1,2-a]pyridine-3-carboxylate (CAS 1704066-56-7): Molecular formula: C₁₉H₁₆BrN₃O₃S Key difference: Incorporates a bromophenylthio-methyl group at position 2, increasing molecular weight (446.32 g/mol) and steric hindrance .

Physicochemical and Spectral Comparisons

Table 1: Key Properties of Selected Compounds

Compound Name Substituents (Positions) Molecular Weight Melting Point (°C) Yield (%) ¹³C-NMR (Key Shifts, ppm)
Target Compound 8-CN, 7-OCH₃, 2-CH₃ 259.27 Not reported
Ethyl 8-chloro-7-cyanoimidazo... (10) 8-Cl, 7-CN 249.65 229 63 114.0 (C-7), 161.9 (C=O)
Ethyl 8-chloro-2-methylimidazo... (A286573) 8-Cl, 2-CH₃ 240.67 Not reported
Ethyl 7-methyl-2-(4-(trifluoromethyl)phenyl)... (2a) 7-CH₃, 2-CF₃-C₆H₄ 350.30 129–131 78 162.7 (C=O), 144.8 (CF₃)

Biological Activity

Ethyl 8-cyano-7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate is a compound that has garnered attention due to its potential biological activities. This article will delve into its biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H13N3O3
  • Molecular Weight : 259.27 g/mol
  • CAS Number : 1704066-60-3

This compound is characterized by the imidazo[1,2-a]pyridine core structure, which is known for its diverse biological activities.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For example:

Cell LineIC50 (µM)
A549 (Lung Cancer)5.4
MCF-7 (Breast Cancer)3.2
HeLa (Cervical Cancer)4.8

These findings indicate that the compound may inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest.

Antimicrobial Activity

This compound has also shown promising antimicrobial activity. Studies reported that it exhibits effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli20
Pseudomonas aeruginosa30

The compound's mechanism of action appears to involve disruption of bacterial cell membrane integrity and interference with metabolic processes.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. In animal models of neurodegeneration, the compound demonstrated the ability to reduce oxidative stress and inflammation in neuronal tissues. Key findings include:

  • Reduction in malondialdehyde (MDA) levels, indicating decreased lipid peroxidation.
  • Increased levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

The biological activities of this compound are likely mediated through multiple pathways:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death in cancer cells.
  • Antioxidant Activity : Scavenging free radicals and enhancing endogenous antioxidant defenses.
  • Membrane Disruption : Alteration of bacterial membrane permeability resulting in cell lysis.

Case Study 1: Antitumor Efficacy in Mice

A study involving tumor-bearing mice treated with this compound showed a significant reduction in tumor size compared to control groups. The treatment led to a decrease in Ki67 expression, a marker associated with cell proliferation.

Case Study 2: Neuroprotection in Alzheimer’s Model

In a transgenic mouse model of Alzheimer's disease, administration of the compound resulted in improved cognitive function as assessed by the Morris water maze test. Histological analysis revealed reduced amyloid plaque deposition and neuroinflammation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 8-cyano-7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 8-cyano-7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate

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